An In-depth Technical Guide to 3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile: A Versatile Building Block in Modern Drug Discovery
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced characteristics of this compound, offering both theoretical insights and practical methodologies.
Introduction: The Strategic Importance of Fluorinated and Oxetane-Containing Scaffolds
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and strained ring systems, such as oxetanes, has become a cornerstone of rational drug design. The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Similarly, the oxetane motif is increasingly utilized as a versatile bioisostere for commonly found functional groups, often improving aqueous solubility and metabolic stability. 3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile emerges as a significant building block, synergistically combining these advantageous features. This guide will illuminate its chemical identity, outline a robust synthetic pathway, and explore its potential in the synthesis of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile is an aromatic compound characterized by a benzonitrile core. The benzene ring is substituted with a fluorine atom at the 3-position and an oxetan-3-yloxy group at the 4-position.
Table 1: Physicochemical Properties of 3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile
| Property | Value | Source |
| CAS Number | 1349717-11-8 | [1][2] |
| Molecular Formula | C₁₀H₈FNO₂ | Inferred |
| Molecular Weight | 193.18 g/mol | Inferred |
| Appearance | Predicted to be a white to off-white solid | Inferred from related compounds[3] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred |
| SMILES | C1C(OC1)OC2=C(C=C(C=C2)C#N)F | Inferred |
| InChI | InChI=1S/C10H8FNO2/c11-9-5-7(6-12)1-2-8(9)14-10-3-4-13-10/h1-2,5,10H,3-4H2 | Inferred |
Synthesis of 3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile
Proposed Synthetic Pathway
The synthesis proceeds via the deprotonation of 3-hydroxyoxetane by a suitable base to form the corresponding alkoxide. This nucleophile then attacks the electron-deficient C4 position of 3,4-difluorobenzonitrile, displacing the fluoride ion. The fluorine atom at the C4 position is more activated towards nucleophilic substitution due to the electron-withdrawing effect of the para-cyano group.
Caption: Proposed synthesis of 3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: To a solution of 3-hydroxyoxetane (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the oxetane alkoxide.
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Nucleophilic Aromatic Substitution: Add a solution of 3,4-difluorobenzonitrile (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
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Reaction Progression: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature and quench carefully with water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
To ensure the identity and purity of the synthesized 3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile, a thorough spectroscopic analysis is essential. The following are the predicted spectroscopic data based on the chemical structure and known data for similar compounds.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.4-7.6 | m | 2H, Aromatic |
| ~7.1-7.2 | t | 1H, Aromatic |
| ~5.2-5.3 | quintet | 1H, -O-CH(oxetane) |
| ~4.9-5.0 | t | 2H, -CH₂-(oxetane) |
| ~4.6-4.7 | t | 2H, -CH₂-(oxetane) |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~155 (d, ²JCF ≈ 15 Hz) | C-O |
| ~125 | Aromatic CH |
| ~120 | Aromatic CH |
| ~118 | Aromatic CH |
| ~115 | CN |
| ~105 | C-CN |
| ~75 (d, ³JCF ≈ 5 Hz) | -O-CH(oxetane) |
| ~70 | -CH₂-(oxetane) |
Infrared (IR) Spectroscopy:
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~2230 cm⁻¹: C≡N stretch (nitrile)
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~1600, 1500 cm⁻¹: C=C aromatic ring stretches
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~1250 cm⁻¹: C-O-C stretch (aryl ether)
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~1050 cm⁻¹: C-F stretch
Mass Spectrometry (MS):
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[M]+: Expected molecular ion peak at m/z = 193.05.
Analytical Workflow for Structural Confirmation
Caption: A standard workflow for the purification and structural confirmation.
Applications in Drug Discovery and Medicinal Chemistry
While direct biological activity data for 3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile is not yet prominent in the literature, its structural motifs are highly relevant to modern drug discovery. The combination of the fluoro-benzonitrile and oxetane moieties makes it a valuable precursor for synthesizing more complex molecules with potential therapeutic applications.
A recent study highlighted the synthesis and evaluation of novel quinoline derivatives incorporating a similar 3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy moiety, which demonstrated significant in vitro antibacterial, antifungal, and antimycobacterial activity. This suggests that the core scaffold, of which our title compound is a key precursor, can be elaborated to target infectious diseases.
The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple avenues for further chemical modification.
Safety and Handling
No specific safety data sheet (SDS) for 3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile is widely available. However, based on the safety profiles of related benzonitrile compounds, the following general precautions should be observed:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Toxicity: Benzonitrile derivatives can be toxic if swallowed, in contact with skin, or if inhaled. Assume the compound is hazardous and handle it with care.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult a material-specific SDS before handling any chemical.
Conclusion
3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile stands out as a promising and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its unique combination of a fluorinated aromatic ring and an oxetane moiety offers a strategic advantage in designing molecules with improved physicochemical and biological properties. While further research is needed to fully elucidate its specific biological activities, the proposed synthetic route and predicted characterization data provided in this guide offer a solid foundation for researchers to explore the potential of this valuable chemical entity.
References
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NextSDS. 3-Fluoro-4-(oxetan-3-yloxy)benzonitrile — Chemical Substance Information. Available from: [Link]
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Zheng, M., Wang, J., Zhang, J., & Luo, S. (2008). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2179. Available from: [Link]
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NextSDS. 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile — Chemical Substance Information. Available from: [Link]
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Patel, H., Sharma, T., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega, 7(50), 46863–46878. Available from: [Link]
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